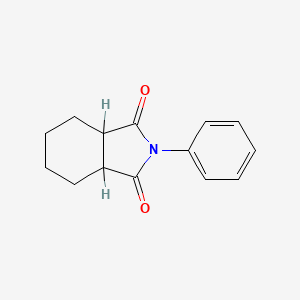

Hexahydro-N-phenylphthalimide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

26491-47-4 |

|---|---|

Molecular Formula |

C14H15NO2 |

Molecular Weight |

229.27 g/mol |

IUPAC Name |

2-phenyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |

InChI |

InChI=1S/C14H15NO2/c16-13-11-8-4-5-9-12(11)14(17)15(13)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2 |

InChI Key |

RVTANKMKMMBUOZ-UHFFFAOYSA-N |

SMILES |

C1CCC2C(C1)C(=O)N(C2=O)C3=CC=CC=C3 |

Canonical SMILES |

C1CCC2C(C1)C(=O)N(C2=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for Hexahydro N Phenylphthalimide

Conventional Synthetic Routes to Hexahydro-N-phenylphthalimide

Conventional methods for synthesizing this compound are centered around the direct condensation of an amine with a cyclic anhydride (B1165640). This approach is a cornerstone in the formation of the imide functionality.

Condensation Reactions with Saturated Anhydride Precursors

The most fundamental approach to this compound involves the condensation of a saturated anhydride, specifically hexahydrophthalic anhydride, with an aniline (B41778) derivative. This reaction proceeds through the formation of an intermediate amic acid, which subsequently undergoes cyclization to form the imide ring.

The direct reaction between hexahydrophthalic anhydride and aniline is a widely employed method for the synthesis of this compound. google.comresearchgate.net This reaction typically involves heating a mixture of the two reactants, leading to the formation of the corresponding N-substituted imide. researchgate.net The process can be carried out with or without a solvent. When performed without a solvent, the reactants may be heated to a molten state to facilitate the amidation and subsequent imide formation. google.com

The synthesis can also be approached by first forming an amide acid by reacting the aniline with the hexahydrophthalic anhydride, followed by dehydration and ring closure to yield the final imide product. google.com The initial step of combining the reactants can be exothermic, and therefore, controlled addition of the amine to the anhydride is sometimes preferred to manage the reaction temperature. google.com

A study on the synthesis of N-phenylphthalimide, a related aromatic imide, demonstrated that the condensation of phthalic anhydride with aniline at reflux resulted in an 86% yield of the product. researchgate.net

| Reactants | Product | Conditions | Yield |

| Phthalic Anhydride, Aniline | N-phenylphthalimide | Reflux | 86% |

This table showcases the yield for the synthesis of the related compound N-phenylphthalimide.

The conditions under which the condensation reaction is performed play a critical role in the yield and purity of the resulting this compound. Key factors include temperature, reaction time, and the choice of solvent.

Heating is generally required to drive the dehydration and ring closure of the intermediate amic acid to form the imide. google.com Reaction temperatures can range from approximately 60°C to 250°C. google.com More specifically, a temperature range of 80°C to 150°C is often desirable. google.com

The choice of solvent can significantly impact the reaction. While the reaction can be carried out without a solvent, using a solvent can help to control the reaction temperature and facilitate the handling of reactants. google.comgoogle.com Aprotic solvents are commonly used to avoid hydrolysis of the anhydride starting material. google.com However, it has been surprisingly found that the reaction can proceed efficiently in the presence of water when a carboxylic acid is used as a solvent, which helps to avoid the handling of solid and gaseous reactants on a large scale. google.com For instance, acetic acid has been used as a solvent for the reaction of anhydrides with amines. mdpi.com

In some cases, ionic liquids have been explored as green and reusable solvents for the synthesis of N-alkyl and N-aryl imides, offering improvements in product yields and reaction times. researchgate.net

Synthesis of Hexahydro-Phthalimide Scaffolds

The synthesis of the broader hexahydro-phthalimide scaffold, of which this compound is a specific example, involves the reaction of hexahydrophthalic anhydride with a primary amine. mdpi.comresearchgate.net This reaction is a versatile method for creating a variety of N-substituted hexahydrophthalimide derivatives.

For example, a hexahydrophthalimide derivative was synthesized by reacting hexahydrophthalic anhydride with 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide in glacial acetic acid with stirring and refluxing for 5 hours, resulting in a 74% yield. mdpi.com

| Anhydride | Amine/Hydrazide | Solvent | Conditions | Yield |

| Hexahydrophthalic anhydride | 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide | Glacial Acetic Acid | Reflux, 5h | 74% |

This table illustrates the synthesis of a hexahydrophthalimide derivative.

Catalytic Approaches in this compound Synthesis

Catalysts can be employed to enhance the rate and efficiency of imide formation from anhydrides and amines. These catalysts can facilitate the ring-closure step, often allowing for milder reaction conditions.

Use of Specific Catalysts for Imide Ring Formation

Various catalysts have been investigated for the synthesis of imides. Acid catalysts are commonly used to promote the ring closure of the intermediate amic acid. google.comgoogle.com For instance, Brønsted acids such as hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid can be used. google.com

In the context of preparing maleimide-terminated polyimides, an acid catalyst is used to close the maleamic acid rings. google.comgoogle.com Polymer-supported acid catalysts, such as Amberlyst-70 acidic ion exchange resin, offer the advantage of easy separation from the reaction mixture by filtration. google.comgoogle.com

While not specific to this compound, a study on the synthesis of N-phenylphthalimide from o-dicyanobenzene and L-phenylglycinol utilized Cu(OAc)₂·H₂O as a catalyst in chlorobenzene (B131634) under reflux conditions. google.com Another approach for aromatic imide synthesis involves the use of triflic acid to promote the reaction between aromatic carboxylic acids and isocyanates. nih.gov

The table below summarizes catalysts used in related imide syntheses.

| Reaction | Catalyst | Solvent |

| o-Dicyanobenzene + L-Phenylglycinol | Cu(OAc)₂·H₂O | Chlorobenzene |

| Aromatic Carboxylic Acid + Isocyanate | Triflic Acid | Not specified |

| Diamine + Anhydride (Polyimide synthesis) | Polymer-supported acid catalyst (e.g., Amberlyst-70) | Aromatic solvent with polar protic co-solvent |

This table presents catalysts used in various imide synthesis reactions.

Advanced Synthetic Techniques for this compound

The synthesis of N-substituted phthalimides, including this compound, has evolved to include advanced techniques that offer improvements in reaction times, yields, and environmental impact over traditional methods. These modern approaches often focus on enhancing reaction conditions through methods like microwave irradiation and solvent-free reactions.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. rsc.org This technique utilizes microwave irradiation to heat the reaction mixture, leading to significantly shorter reaction times and often higher yields compared to conventional heating methods. mdpi.comnih.gov The application of microwave heating is particularly beneficial for the synthesis of N-heterocycles, a class of compounds that includes this compound. rsc.org

The synthesis of N-phenylsuccinimide, a structurally related compound, from aniline and succinic anhydride demonstrates the efficiency of microwave assistance. nih.gov This reaction, which can be completed in minutes under microwave irradiation, is significantly faster than the several hours required for the traditional thermal method. nih.gov This rapid and efficient approach is also applicable to the synthesis of various N-substituted phthalimides. For instance, the reaction of phthalic anhydride with amines can be carried out in a microwave oven with heating for 3-10 minutes, resulting in yields ranging from 52-89%. pharmainfo.in

The advantages of MAOS extend beyond speed and yield. It is often more energy-efficient and can be performed without a solvent, reducing waste and aligning with the principles of green chemistry. nih.gov The use of microwave irradiation can promote cyclocondensation and cycloaddition reactions, which are key steps in the formation of imide rings. rsc.org

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Imides

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Several hours | Minutes nih.gov |

| Energy Consumption | High | Low nih.gov |

| Solvent Use | Often requires solvents | Can be solvent-free nih.gov |

| Yields | Variable | Often higher mdpi.com |

Solvent-free, or neat, reactions represent a significant advancement in green chemistry by eliminating the environmental and economic costs associated with solvent use. cem.com These methods are not only more environmentally friendly but can also lead to improved reaction rates and simpler product isolation. The synthesis of N-substituted phthalimides can be effectively carried out under solvent-free conditions, often in conjunction with microwave irradiation for enhanced efficiency. researchgate.net

One approach involves the direct reaction of phthalic anhydride with a primary amine. This method avoids the use of potentially toxic solvents. researchgate.net The reaction of aniline and succinic anhydride to form N-phenylsuccinimide is a prime example of a successful solvent-free synthesis that can be accelerated by microwave heating. nih.gov

In some solvent-free protocols, a solid support or catalyst can be employed. For instance, phosphotungstic acid has been used as a catalyst in the solvent-free synthesis of quinolines. researchgate.net While not directly applied to this compound in the provided context, this demonstrates the potential for solid-acid catalysis in related solvent-free heterocyclic syntheses. The use of ionic liquids as a reaction medium, while technically not "solvent-free" in the strictest sense, offers a greener alternative to volatile organic solvents and has been successfully used for the synthesis of N-alkyl and N-arylimides with high yields and short reaction times. researchgate.net

The primary benefits of solvent-free synthesis include:

Reduced environmental impact due to the elimination of solvent waste.

Lower costs associated with solvent purchase and disposal.

Simplified workup and purification procedures.

Potentially higher reaction concentrations, leading to faster reaction rates.

Optimization of Synthetic Protocols for this compound

Optimizing the synthesis of this compound involves strategies to maximize the yield of the desired product while ensuring its high purity. This requires careful consideration of reaction conditions and purification techniques.

Several factors can be manipulated to enhance the yield of this compound. The choice of catalyst is crucial. For instance, in the synthesis of N-substituted phthalimides from phthalic anhydride and primary amines, using sulphamic acid (10%) as a catalyst at 110°C can lead to yields between 86-98%. pharmainfo.in Computational studies on the formation of N-phenylphthalimide from phthalanilic acid have shown that acetic acid can act as a catalyst, facilitating both the initial cyclization and the subsequent dehydration steps. mdpi.com

The reaction conditions, including temperature and reaction time, also play a significant role. A study on the synthesis of N-phenyl phthalimide (B116566) showed that both temperature and time affect the outcome. researchgate.net Microwave-assisted synthesis, as discussed previously, is a key strategy for improving yields by providing rapid and uniform heating, which can minimize the formation of byproducts. mdpi.com The use of ionic liquids has also been shown to improve yields in the synthesis of cyclic imides. researchgate.net

A specific patented method for synthesizing N-phenyl phthalimide involves the reflux reaction of o-dicyanobenzene and chiral L-phenylglycinol in chlorobenzene in the presence of Cu(OAc)2·H2O, resulting in a 40% yield. google.com This highlights how specific reagents and catalysts can be employed to achieve the desired product.

Table 2: Factors Influencing Yield in Imide Synthesis

| Factor | Influence on Yield | Example |

|---|---|---|

| Catalyst | Can significantly increase reaction rate and yield. | Sulphamic acid in N-substituted phthalimide synthesis. pharmainfo.in |

| Temperature | Optimal temperature is crucial for maximizing product formation. | Synthesis of N-phenyl phthalimide is temperature-dependent. researchgate.net |

| Reaction Time | Sufficient time is needed for reaction completion, but prolonged times can lead to degradation. | Microwave synthesis significantly reduces reaction times. nih.gov |

| Reagents | The choice of starting materials and their stoichiometry is fundamental. | Use of o-dicyanobenzene and L-phenylglycinol. google.com |

Achieving high purity of this compound is essential. The primary method for purification is recrystallization. Ethanol is a commonly used solvent for recrystallizing N-substituted phthalimides. pharmainfo.in In a microwave-assisted synthesis of N-phenylsuccinimide, the product was purified by recrystallization from an ethanol:water solution. nih.gov

The workup procedure following the reaction is also critical. This often involves extracting the product into an organic solvent, washing the organic layer to remove impurities, and then removing the solvent. For example, in one synthesis, the resulting product was extracted with chloroform (B151607) and washed with a saturated solution of sodium bicarbonate and water before being crystallized from methanol. pharmainfo.in

Column chromatography is another powerful technique for purification, especially when dealing with complex mixtures or when very high purity is required. In the synthesis of N-phenyl phthalimide from o-dicyanobenzene and L-phenylglycinol, the crude product was purified using column chromatography with a petroleum ether/dichloromethane solvent system. google.com

The choice of isolation and purification method depends on the physical properties of the product and the nature of the impurities. A combination of these techniques is often necessary to obtain this compound of the desired purity.

Reaction Pathways and Transformation Chemistry of Hexahydro N Phenylphthalimide

Chemical Reactions Analysis of Hexahydro-N-phenylphthalimide

This compound, a saturated derivative of N-phenylphthalimide, exhibits a range of chemical reactivity centered around its imide functionality and the cyclohexyl ring. The reactions of N-substituted phthalimides, including N-phenylphthalimide, often involve nucleophilic substitution, reduction, and oxidation. For instance, N-phenylphthalimide can undergo substitution reactions where the phenyl group is replaced by other nucleophiles.

The synthesis of related N-substituted hexahydroisoindoline-1,3-diones is often achieved through the condensation reaction of primary amines with cis-cyclohexane-1,2-dicarboxylic anhydride (B1165640). researchgate.net This reaction is analogous to the formation of phthalimides from phthalic anhydride and anilines. researchgate.net

Reduction Reactions of this compound

The reduction of the imide group in phthalimide (B116566) derivatives is a well-established transformation. N-phenylphthalimide can be reduced to N-phenylphthalamic acid under specific conditions. A common method for the reduction of cyclic imides involves the use of sodium borohydride (B1222165) in 2-propanol, followed by treatment with acetic acid, which can yield hydroxylactams and lactams in a controlled manner. organic-chemistry.org The reduction of N-phenylphthalimide itself has been reported to yield various products depending on the reaction conditions. dcu.ie For instance, photoreduction can lead to reduced phthalimides, although sometimes in poor yields. dcu.ie

The regioselectivity of metal hydride reductions of related non-symmetrical cis-hexahydrophthalimides has been a subject of study, indicating the nuanced nature of these transformations. tandfonline.com

Derivatization Reactions of this compound

The nitrogen atom of the phthalimide ring is readily alkylated. uwa.edu.au N-alkylation of phthalimide and its derivatives is a common strategy to introduce various functional groups. organic-chemistry.org A convenient and efficient method for N-alkylation of N-acidic heterocyclic compounds like phthalimide involves the use of alkyl halides in ionic liquids with a base such as potassium hydroxide. organic-chemistry.org This method is applicable to primary alkyl iodides, bromides, and activated chlorides. organic-chemistry.org

For N-(o-hydroxyphenyl)phthalimide, a related compound, strategies to mitigate competing O-alkylation during N-alkylation include using bulky alkyl halides and phase-transfer catalysts to improve selectivity for N-alkylation.

The Mitsunobu reaction provides another route for the alkylation of N-acyl- and N-alkoxycarbonylaminophthalimides, allowing for the introduction of primary, secondary, or benzyl (B1604629) groups. organic-chemistry.org

Table 1: Comparison of N-Alkylation Methods for Phthalimide Derivatives

| Method | Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Ionic Liquid Method | Alkyl halide, KOH, Ionic liquid (e.g., [bmim]BF4) | 20-80°C | Milder conditions, higher yields, shorter reaction times, recyclable solvent. organic-chemistry.org | Lower yields for secondary alkyl halides. organic-chemistry.org |

| Phase-Transfer Catalysis | Alkyl halide, Base, Phase-transfer catalyst (e.g., TBAB) | Biphasic system (e.g., water/DCM) | Enhanced selectivity for N-alkylation, especially with competing nucleophiles. | Requires careful optimization to suppress side reactions. |

Data compiled from multiple sources. organic-chemistry.orgorganic-chemistry.org

Intramolecular reactions are crucial for constructing complex cyclic systems. For instance, the intramolecular cyclization of N-iodoalkyl cyclic imides can be achieved through reductive cyclization. nrcresearchpress.com Another significant intramolecular reaction is the Friedel-Crafts reaction, which is useful for synthesizing bicyclic or polycyclic compounds. masterorganicchemistry.com While typically used for forming 5-, 6-, and 7-membered rings, intramolecular Friedel-Crafts acylation can be adapted for larger ring systems using high-dilution techniques. masterorganicchemistry.com

Mercury(II)-salt-mediated intramolecular cyclization of unsaturated compounds is another powerful method for forming heterocyclic structures. nih.gov The general mechanism involves the reaction of an alkene or alkyne with a Hg(II) salt to form a mercurial carbonium ion, which is then attacked by an intramolecular nucleophile. nih.gov

Computational studies have shed light on the mechanism of intramolecular cyclization, such as the formation of N-phenylphthalimide from phthalanilic acid, which can proceed through a two-step addition-elimination mechanism. researchgate.netnih.gov

Cycloaddition Chemistry of Hexahydrophthalimide Derivatives

The Diels-Alder reaction, a [4+2] cycloaddition, is a fundamental tool in organic synthesis for forming six-membered rings. nih.gov In these reactions, a conjugated diene reacts with a dienophile. libretexts.org The reactivity of the dienophile is generally enhanced by the presence of electron-withdrawing groups. libretexts.org

Phthalimide derivatives, particularly maleimides, are excellent dienophiles due to the electron-withdrawing nature of the two carbonyl groups. rug.nl Chiral α-sulfinylmaleimides, for example, are highly reactive dienophiles that can react with dienes of low reactivity, such as furan, with a high degree of diastereoselectivity. tandfonline.com

A dehydrogenative Diels-Alder reaction has been developed that converts terminal olefins into complex cycloadducts in a single step using a Pd(II)/bis-sulfoxide catalyst. nih.gov This reaction proceeds through the in-situ formation of a reactive 1,3-diene intermediate. nih.gov

Intramolecular Diels-Alder reactions of systems containing both a diene and a dienophile tethered together provide an efficient route to complex cyclic and bicyclic structures. acs.org

Table 2: Common Diene/Dienophile Pairs in Diels-Alder Reactions

| Diene | Dienophile | Reactivity Characteristics |

|---|---|---|

| Furan | Maleimide (B117702) | Furan is an electron-rich diene, while maleimide is an electron-deficient dienophile, leading to a favorable reaction. rug.nl |

| Cyclopentadiene (B3395910) | Cyclopentadiene | Acts as both diene and dienophile in a thermoreversible dimerization. rug.nl |

| Anthracene | Maleimide | Anthracene's central ring is electron-rich, making it a good diene for reaction with maleimides. rug.nl |

Data compiled from multiple sources. rug.nlnih.gov

Formation of Complex Polycyclic Hexahydrophthalimide Adducts

The hexahydrophthalimide core is a versatile building block in the synthesis of complex polycyclic systems, primarily through cycloaddition reactions. The Diels-Alder reaction, a powerful tool for constructing six-membered rings, is frequently employed using N-phenylmaleimide as the dienophile, which, upon reaction, generates the this compound skeleton embedded within a larger adduct. rsc.orgnih.gov

The reaction's utility is demonstrated in the synthesis of intricate molecular structures. For instance, a palladium(II)/bis-sulfoxide catalyzed dehydrogenative Diels-Alder reaction allows for the conversion of simple terminal olefins into complex cycloadducts in a single step. nih.gov In this process, an unstable diene is generated in situ and subsequently "trapped" by N-phenylmaleimide to furnish the polycyclic adduct. nih.gov This method has been used to create functionally dense motifs, including precursors for biologically active molecules like the alkaloid gelsemine (B155926) and compounds containing β-lactam pharmacophores. nih.gov

The regioselectivity and stereoselectivity of these cycloadditions are critical. In reactions with asymmetrically substituted dienes, such as those generated from terminal olefins, the Diels-Alder reaction with maleimide dienophiles typically proceeds with high endo selectivity. nih.gov Similarly, the reaction between cyclopentadiene and N-phenylmaleimide occurs via a one-step mechanism to form two potential regioisomeric products. journalajacr.com The stereochemical outcome can also be influenced by the diene's structure; for example, Diels-Alder reactions involving 2(1H)-pyridones and N-phenylmaleimide yield complex isoquinuclidine derivatives. nih.gov

Furthermore, the reactivity can be tuned. Lewis acids like gallium chloride can catalyze the Diels-Alder reaction even with less reactive dienes such as naphthalene, enabling the formation of the endo adduct under mild conditions where the uncatalyzed reaction would be impractically slow. kpfu.ru The reaction has also been explored with a variety of dienes, including furan-containing polymers and 9-vinylidenexanthene derivatives, leading to a diverse range of polycyclic hexahydrophthalimide adducts. mdpi.comresearchgate.net A sequence of two Diels-Alder reactions has been observed in specific bis-dienes, where the first cycloaddition activates the molecule for a second reaction with another equivalent of N-phenylmaleimide. researchgate.net

Mechanistic Investigations of Hexahydrophthalimide Transformations

Understanding the mechanisms behind the formation and transformation of hexahydrophthalimides is crucial for controlling reaction outcomes and designing efficient synthetic routes. This section delves into computational and experimental studies that illuminate these processes.

Computational Studies on Reaction Mechanisms for Imide Formation

Computational chemistry provides powerful insights into reaction mechanisms that are often difficult to observe experimentally. journalajacr.com The formation of the N-phenylphthalimide ring system, a core component of the target molecule, has been investigated using computational methods. A prominent study focused on the conversion of phthalanilic acid (the amic acid precursor) to N-phenylphthalimide, a process analogous to the final ring-closing step in many syntheses. nih.gov

This investigation, conducted at the second-order Møller-Plesset perturbation (MP2) level of theory, confirmed an experimentally proposed two-step mechanism:

Cyclization: An initial intramolecular nucleophilic attack by the amide nitrogen atom on the carboxylic acid's carbonyl carbon forms a tetrahedral intermediate. nih.gov

Dehydration: The subsequent elimination of a water molecule from this intermediate yields the final imide product. nih.gov

Theoretical modeling of the Diels-Alder reaction between cyclopentadiene and N-phenylmaleimide to form the hexahydrophthalimide ring system has also been performed. journalajacr.com Ab initio studies at the MP2/6-311++G(d,p) level of theory show that this cycloaddition proceeds through a one-step mechanism via a defined transition state. journalajacr.com The calculations also predict the reaction's energetics, showing it to be highly exothermic and exergonic. journalajacr.com

Table 1: Calculated Energetic Data for the Diels-Alder Reaction of Cyclopentadiene and N-phenylmaleimide

| Parameter | Value (kcal/mol) |

|---|---|

| Exothermic Character | -41.24 to -41.73 |

| Gibbs Free Energy of Reaction | -27.26 to -27.74 |

Data sourced from an ab initio study on the reaction. journalajacr.com

These computational approaches allow for the detailed examination of potential energy surfaces and the characterization of unobservable transition states, providing a deeper understanding of the reactivity and pathways involved in imide and hexahydroimide synthesis. journalajacr.com

Role of Acid Catalysis in Cyclization-Dehydration Processes

Acid catalysis plays a significant role in accelerating the formation of the imide ring from its amic acid precursor. Computational studies on the cyclization of phthalanilic acid to N-phenylphthalimide have explicitly modeled the catalytic role of an acetic acid molecule. nih.gov

The findings reveal that the acetic acid molecule facilitates the reaction by acting as a bifunctional catalyst, participating in a double proton transfer. nih.gov

In the initial cyclization step , the acetic acid molecule simultaneously donates a proton to the carbonyl oxygen of the carboxylic acid and accepts a proton from the attacking amide nitrogen. This concerted process lowers the activation energy for the formation of the tetrahedral intermediate. nih.gov

In the subsequent dehydration step , which is rate-determining, the catalyst again assists by promoting the elimination of water from the intermediate. nih.gov

This mechanism highlights that undissociated carboxylic acids can effectively catalyze both the intramolecular nucleophilic attack and the breakdown of the resulting tetrahedral intermediate through cyclic hydrogen-bonded complexes. nih.gov

Beyond the imide ring formation, acid catalysis is also crucial in the synthesis of the hexahydroskeleton itself. Lewis acids, such as gallium chloride, have been shown to dramatically accelerate the Diels-Alder reaction between a diene and N-phenylmaleimide. kpfu.ru The Lewis acid coordinates to the carbonyl oxygen of the dienophile, increasing its electrophilicity and lowering the energy of the transition state, thereby increasing the reaction rate by several orders of magnitude. kpfu.ru

Analysis of Intermediates and Transition States in Hexahydroimide Synthesis

In the context of forming the six-membered ring via a Diels-Alder reaction, the reaction proceeds through a cyclic transition state . journalajacr.com Computational analysis of the reaction between cyclopentadiene and N-phenylmaleimide has identified the geometry and energy of this transition state. journalajacr.com The study indicates a one-step mechanism, meaning the two new carbon-carbon bonds are formed in a concerted fashion. journalajacr.com The analysis of frontier molecular orbitals (HOMO and LUMO) helps explain the interaction between the diene and the dienophile, where the global electronic flux is from the nucleophilic diene to the electrophilic N-phenylmaleimide. journalajacr.com

Table 2: Mechanistic Steps and Key Species in N-Phenylphthalimide Formation from Phthalanilic Acid

| Step | Description | Key Species | Catalytic Role of Acetic Acid |

|---|---|---|---|

| 1. Cyclization | Intramolecular nucleophilic attack by the amide nitrogen on the carbonyl carbon. | Tetrahedral gem-diol intermediate | Acts as a proton shuttle (donor and acceptor) to facilitate ring closure. |

| 2. Dehydration | Elimination of a water molecule from the intermediate. This is the rate-determining step. | Transition state for water elimination | Facilitates the breakdown of the intermediate. |

Based on computational studies of the acid-catalyzed reaction. nih.gov

By analyzing these intermediates and transition states, chemists can better predict and control the stereochemical and regiochemical outcomes of the synthesis of complex this compound derivatives.

Structural Characterization and Conformational Analysis of Hexahydro N Phenylphthalimide

Crystallographic Studies of Hexahydro-N-phenylphthalimide

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. rsc.org In the case of this compound, these interactions can include van der Waals forces, dipole-dipole interactions, and potentially weak C-H···O or C-H···π interactions. researchgate.net The study of these interactions is crucial for understanding the stability of the crystal lattice. The analysis of crystal packing can reveal how molecules associate with each other, forming dimers, chains, or more complex three-dimensional networks. mdpi.com Tools like Hirshfeld surface analysis can be employed to visualize and quantify these intermolecular contacts, providing insights into the forces that stabilize the crystal structure. bookpi.org The strength and nature of these interactions can significantly influence the physical properties of the solid material. crystalexplorer.net

Polymorphism, the ability of a compound to exist in more than one crystal form, is a phenomenon of significant interest in materials science and pharmaceuticals. While specific studies on the polymorphism of this compound are not widely reported, the potential for its existence can be inferred from studies on related N-phenylphthalimide systems. researchgate.net Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability. The study of polymorphism in N-phenylphthalimide derivatives can provide valuable insights into the factors that may lead to different crystal packing arrangements in their hexahydro analogues. The presence of different substituents on the phenyl ring or variations in crystallization conditions can lead to the formation of different polymorphic forms. researchgate.net

The fundamental repeating unit of a crystal is the unit cell, which is defined by its lattice parameters (the lengths of the cell edges a, b, and c, and the angles between them α, β, and γ). The symmetry of the crystal is described by its space group. These parameters are determined with high precision from single-crystal X-ray diffraction data. cam.ac.uk The space group provides information about the symmetry operations (e.g., rotations, reflections, inversions) that leave the crystal lattice unchanged. ehu.es For a given crystal structure of this compound, the unit cell parameters and space group would be unique identifiers of that particular crystalline form.

Table 1: Illustrative Crystallographic Data for a Hypothetical this compound Crystal

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 8.50 |

| c (Å) | 15.75 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1325.4 |

| Z (molecules/unit cell) | 4 |

Note: This data is hypothetical and for illustrative purposes only. Actual values would be determined experimentally.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable for confirming the structure of this compound, especially in solution where the molecule may exhibit more conformational flexibility than in the solid state.

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. libretexts.org For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the phenyl ring and the hexahydrophthalimide core. The chemical shifts, splitting patterns (multiplicity), and coupling constants of these signals provide valuable information about the connectivity of atoms and the dihedral angles between adjacent protons, which in turn helps to define the conformation of the molecule in solution. ipb.pt

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish correlations between protons and carbons, further confirming the structural assignment. ipb.pt Nuclear Overhauser Effect (NOE) experiments can provide information about through-space proximity of protons, which is crucial for determining the three-dimensional structure and conformation. ipb.pt Isotopic labeling with ¹⁵N could also be employed for more detailed structural studies, particularly for understanding intermolecular interactions in the solid state. nih.govsigmaaldrich.com The structural confirmation of N,N′-linked bisazaheterocycles has been achieved using NMR spectroscopy, sometimes in conjunction with molecular mechanics calculations. thieme-connect.com

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Phenyl-H (ortho) | 7.2-7.4 | Multiplet |

| Phenyl-H (meta) | 7.0-7.2 | Multiplet |

| Phenyl-H (para) | 7.0-7.2 | Multiplet |

| Cyclohexane-H (α to C=O) | 2.8-3.0 | Multiplet |

| Cyclohexane-H (other) | 1.2-1.8 | Multiplet |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 175-180 |

| Phenyl-C (ipso) | 135-140 |

| Phenyl-C (ortho, meta, para) | 120-130 |

| Cyclohexane-C (α to C=O) | 40-50 |

| Cyclohexane-C (other) | 20-30 |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The IR spectrum of a compound reveals characteristic absorption bands corresponding to the vibrational frequencies of its bonds.

For N-phenylphthalimide, a related parent compound, the IR spectrum shows distinctive peaks that can be used as a reference. Key absorptions include those for the carbonyl (C=O) groups of the imide ring and the aromatic C-H bonds of the phenyl group. The C=O stretching vibrations in imides typically appear as two strong bands in the region of 1775-1700 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C-H bending vibrations give rise to signals in the fingerprint region (below 1500 cm⁻¹).

In the case of this compound, the saturation of the cyclohexyl ring introduces changes to the spectrum. The characteristic peaks for the aromatic ring are absent, and instead, absorptions corresponding to aliphatic C-H stretching and bending vibrations are observed. The C-H stretching vibrations for the cyclohexane (B81311) ring typically appear just below 3000 cm⁻¹.

A detailed analysis of the IR spectrum of this compound allows for the confirmation of the presence of the imide functional group and the saturated carbocyclic ring, distinguishing it from its aromatic precursor, N-phenylphthalimide.

Table 1: Characteristic IR Absorption Frequencies for this compound and Related Compounds

| Functional Group | Vibration Type | N-phenylphthalimide (cm⁻¹) | This compound (cm⁻¹) | General Range (cm⁻¹) |

| C=O (Imide) | Symmetric Stretch | ~1770 | ~1770 | 1790-1740 |

| C=O (Imide) | Asymmetric Stretch | ~1710 | ~1710 | 1730-1680 |

| Aromatic C-H | Stretch | >3000 | N/A | 3100-3000 |

| Aliphatic C-H | Stretch | N/A | <3000 | 3000-2850 |

| C-N | Stretch | ~1380 | ~1380 | 1390-1350 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for phthalimide (B116566) derivatives involve the cleavage of the imide ring and the loss of substituents.

For instance, in N-substituted phthalimides, fragmentation can be initiated by the cleavage of the bond between the nitrogen atom and the substituent. In the case of this compound, this could lead to the formation of a phenyl radical and a hexahydrophthalimide cation, or vice versa. Further fragmentation of the hexahydrophthalimide ring could occur, leading to the loss of carbon monoxide (CO) or other small neutral molecules.

Analysis of the mass spectrum of N-phenylphthalimide has shown a molecular ion peak at m/z 223, corresponding to its molecular formula C₁₄H₉NO₂. rsc.org The fragmentation pattern would provide further evidence for its structure. By comparing the fragmentation patterns of this compound with that of N-phenylphthalimide and other related structures, the connectivity of the atoms within the molecule can be deduced.

Table 2: Expected Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | m/z (calculated) |

| [M]⁺ | C₁₄H₁₅NO₂ | 229 |

| [M - C₆H₅]⁺ | C₈H₁₀NO₂ | 152 |

| [M - C₈H₁₀NO₂]⁺ | C₆H₅ | 77 |

| [C₈H₁₀O]⁺ | Result of ring fragmentation | 122 |

Computational Approaches to Structural Analysis

Computational chemistry provides powerful tools for investigating the structural and electronic properties of molecules, complementing experimental data and offering deeper insights into their behavior.

The cyclohexane ring in this compound can exist in different conformations, primarily the chair and boat forms. pharmacy180.com The chair conformation is generally more stable due to the minimization of torsional and steric strain. pharmacy180.com The substituents on the cyclohexane ring can occupy either axial or equatorial positions.

Conformational analysis of this compound isomers involves determining the relative stabilities of the different possible conformers. This can be achieved through computational methods such as molecular mechanics or quantum mechanics calculations. These calculations can predict the geometry and energy of each conformer, allowing for the identification of the most stable (lowest energy) conformation.

Molecular modeling and electronic structure calculations, such as those based on density functional theory (DFT), can provide detailed information about the geometric and electronic properties of this compound. These calculations can determine bond lengths, bond angles, and dihedral angles with high accuracy.

Furthermore, electronic structure calculations can provide insights into the distribution of electrons within the molecule, including the molecular orbital energies and the electrostatic potential. For instance, a computational study on the formation of N-phenylphthalimide from phthalanilic acid using the Møller-Plesset perturbation (MP2) level of theory has provided insights into the reaction mechanism. researchgate.netmdpi.com Similar computational approaches can be applied to this compound to understand its reactivity and electronic properties.

These computational models can also be used to simulate and predict spectroscopic properties, such as IR and NMR spectra, which can then be compared with experimental data for validation. A study on phthalein derivatives used quantum chemical calculations to find a relationship between the chemical shift of a specific proton and the angle between the phthalidic and aromatic ring planes. nih.gov

Derivatives and Functionalization of Hexahydro N Phenylphthalimide

Design Principles for Hexahydro-N-phenylphthalimide Derivatives

The design of this compound derivatives is guided by specific objectives, ranging from developing new materials to creating biologically active agents. A key principle involves using the hexahydrophthalimide structure as a foundational framework for building novel compounds. mdpi.com For instance, in materials science, hexahydrophthalimide moieties have been incorporated as end-caps in benzoxazine (B1645224) monomers. mdpi.com The rationale behind this design is to systematically study how the steric structure, electronic properties, and rigidity of these end-caps influence the atropisomerism and polymerization behavior of the resulting monomers. mdpi.comresearchgate.net By selecting end-caps with varying rigidity, such as hexahydrophthalimide versus the more rigid phthalimide (B116566), researchers can control the properties of the final polybenzoxazines. mdpi.com

In medicinal chemistry, the design often involves bioisosteric replacement or scaffold hopping, where the this compound core mimics a part of a known active molecule. For example, N-phenyl-substituted phthalimides have been designed as analogs of atovaquone, a known inhibitor of the cytochrome bc1 complex, by maintaining key aromatic subunits and hydrogen-bonding features. acs.org Similarly, hexahydrophthalimide–benzothiazole hybrids have been designed as a new class of protoporphyrinogen (B1215707) oxidase (PPO) inhibitors for agrochemical applications. tandfonline.com The design of these derivatives often focuses on the substituents on the phenyl ring, as they have been found to be critical for biological potency. mdpi.com

Synthetic Strategies for Substituted Hexahydro-N-phenylphthalimides

The primary and most direct strategy for synthesizing substituted hexahydro-N-phenylphthalimides involves the condensation reaction between cis-cyclohexane-1,2-dicarboxylic anhydride (B1165640) (also known as hexahydrophthalic anhydride) and a primary aniline (B41778), which may itself be substituted. researchgate.net This reaction is typically carried out by heating the reactants in a solvent such as glacial acetic acid. acs.orgresearchgate.net

The mechanism of this imide formation has been studied computationally for the analogous N-phenylphthalimide. It is proposed to be a two-step addition-elimination process catalyzed by acetic acid. mdpi.com The first step involves the nucleophilic attack of the amine nitrogen on one of the anhydride's carbonyl carbons, leading to a tetrahedral intermediate (a phthalanilic acid derivative). mdpi.com The second, typically rate-determining step, is the dehydration of this intermediate to form the final imide ring. mdpi.com

By choosing appropriately substituted anilines, a diverse library of derivatives functionalized on the phenyl ring can be accessed. For example, reacting 3-aminophthalic anhydride with various para-substituted anilines has been used to produce a series of N-phenyl phthalimide derivatives. acs.org This general strategy is readily adaptable to hexahydrophthalic anhydride to achieve substitution on the N-phenyl ring of the target compound.

| Starting Anhydride | Starting Aniline | Resulting Product Class | Reference |

| Hexahydrophthalic Anhydride | Substituted anilines | N-(substituted-phenyl)hexahydrophthalimides | researchgate.net |

| 3-Aminophthalic Anhydride | para-Substituted anilines | 4-Amino-2-(para-substituted-phenyl)isoindoline-1,3-diones | acs.org |

| Hexahydrophthalic Anhydride | 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide | N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide | mdpi.com |

Functionalization of the Phenyl Moiety in N-Phenylphthalimide Derivatives

Post-synthesis functionalization of the N-phenyl ring offers another route to diversification. The phenyl group in the N-phenylphthalimide structure is amenable to electrophilic aromatic substitution reactions. A notable example is the introduction of a sulfonamide group. researchgate.net

This was achieved by first synthesizing N-phenylphthalimide via the condensation of phthalic anhydride and aniline. researchgate.net The resulting N-phenylphthalimide then undergoes a regioselective electrophilic aromatic substitution. researchgate.net Treatment with chlorosulfonic acid introduces a sulfonyl chloride group (-SO₂Cl) onto the phenyl ring. researchgate.net This highly reactive intermediate can then be reacted with various amines, such as thiomorpholine, to yield the corresponding N-phenyl-phthalimide sulfonamide derivatives. researchgate.netmdpi.com This strategy demonstrates the ability to add complex functionality to the phenyl ring after the core imide structure has been formed.

Table: Synthesis of N-Phenylphthalimide Sulfonamides

| Step | Reaction | Reagents | Product | Reference |

|---|---|---|---|---|

| 1 | Imide Formation | Phthalic Anhydride + Aniline | N-Phenylphthalimide | researchgate.net |

| 2 | Chlorosulfonation | N-Phenylphthalimide + Chlorosulfonic Acid | 4-(1,3-dioxoisoindolin-2-yl)benzene-1-sulfonyl chloride | researchgate.net |

Functionalization of the Hexahydrophthalimide Ring System

The saturated hexahydrophthalimide ring system, while generally less reactive than the aromatic phenyl moiety, can also be selectively functionalized. The two carbonyl groups of the imide functionality are key reaction sites. It has been demonstrated that regioselective mono-reduction of the imide is possible. nih.gov

In a study on related hexahydrophthalimide compounds, treatment with sodium borohydride (B1222165) (NaBH₄) resulted in the selective reduction of a single carbonyl group. nih.gov Specifically, the hydride addition occurred solely at the carbonyl group located further away from a side chain substituent on the molecule, affording a single hydroxylactam product with high selectivity (>95:5). nih.gov This transformation converts the imide into a more complex functional group arrangement, opening avenues for further synthetic elaboration.

Synthesis of Complex Hexahydrophthalimide-Containing Architectures

The this compound unit can serve as a fundamental building block for the construction of larger, more complex molecular architectures. Its defined stereochemistry and functionality make it a useful component in polymer chemistry and complex molecule synthesis.

One prominent application is in the synthesis of advanced polymers. Derivatives such as 4-methyl-hexahydrophthalimide and hexahydrophthalimide have been used as functional end-caps for 1,3-benzoxazine monomers. mdpi.com The subsequent thermally activated polymerization of these monomers leads to polybenzoxazines, materials with high thermal stability. mdpi.comresearchgate.net The choice of the imide end-cap allows for fine-tuning of the final polymer's properties. mdpi.com

Furthermore, the hexahydrophthalimide core is utilized in creating intricate organic molecules. It has been used as a platform for dehydrogenative Diels-Alder reactions, catalyzed by palladium, to convert simple olefins into complex and stereochemically dense cycloadducts in a single step. nih.gov In other work, hexahydrophthalic anhydride is reacted with complex hydrazide derivatives to synthesize large hybrid molecules containing both the hexahydrophthalimide and quinazoline (B50416) substructures. mdpi.com These strategies highlight the utility of the hexahydrophthalimide scaffold in rapidly building molecular complexity from simpler starting materials. nih.gov

Applications of Hexahydro N Phenylphthalimide in Organic Synthesis

Hexahydro-N-phenylphthalimide as a Synthetic Intermediate

This compound serves as a valuable synthetic intermediate in organic chemistry. Compounds in the N-substituted hexahydroisoindoline-1,3-dione family are typically prepared through the condensation reaction of cis-cyclohexane-1,2-dicarboxylic anhydride (B1165640) with a primary amine. researchgate.net In the case of this compound, the reaction involves aniline (B41778) as the primary amine. These compounds are considered analogues to the more commonly studied phthalanilic acids and phthalimides that are formed from phthalic anhydride and anilines. researchgate.net

The hexahydrophthalimide structure acts as a fundamental framework for the development of novel compounds. mdpi.com Molecules containing this scaffold have been utilized as building blocks in the synthesis of new substances, particularly in applied chemistry fields. mdpi.comresearchgate.net For instance, the general hexahydrophthalimide moiety is a key component in certain herbicides that function as protoporphyrinogen (B1215707) oxidase inhibitors. mdpi.com

A specific example illustrating the use of the hexahydrophthalimide core as a synthetic intermediate is the synthesis of N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide. mdpi.comresearchgate.net This complex molecule was synthesized using hexahydrophthalic anhydride as a starting material, demonstrating how the hexahydrophthalimide unit can be incorporated into larger, more functionalized molecular structures. mdpi.comresearchgate.net The broader class of imides, to which this compound belongs, are generally regarded as important intermediates in organic synthesis. researchgate.net

Role in the Preparation of Complex Organic Molecules

The utility of this compound as a synthetic intermediate extends to its role in the assembly of complex organic molecules. The saturated cyclic dicarboximide core provides a stable and versatile scaffold upon which greater molecular complexity can be built. This approach is particularly evident in the development of biologically active compounds where the hexahydrophthalimide unit is a key structural motif. mdpi.com

The synthesis of various functional molecules is based on the hexahydrophthalimide framework. Research has shown that this scaffold is integral to creating new compounds with specific desired properties, such as herbicidal or potential therapeutic activities. mdpi.comresearchgate.net

The following table details examples of complex molecules that incorporate the hexahydrophthalimide core, highlighting its role as a foundational building block.

| Complex Molecule Incorporating Hexahydrophthalimide Core | Significance/Application Area | Reference |

| Flumioxazin | Herbicide (Protoporphyrinogen oxidase inhibitor) | mdpi.com |

| Flumiclorac-pentyl | Herbicide (Protoporphyrinogen oxidase inhibitor) | mdpi.com |

| Cinidon-ethyl | Herbicide (Protoporphyrinogen oxidase inhibitor) | mdpi.com |

| N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide | Investigated for potential antioxidant activity | mdpi.comresearchgate.net |

Investigation of Catalytic Applications of this compound Analogues

While direct catalytic applications of this compound are not widely documented, research into its structural analogues reveals the potential of the broader phthalimide (B116566) family in catalysis. These related compounds, sharing core structural features, have been employed as catalysts in various organic transformations.

An important aromatic analogue, N-(o-Hydroxyphenyl)phthalimide, has been successfully used as a catalyst in oxidation reactions. Specifically, it facilitates the oxidation of sulfonamides into N-sulfonylimines under mild conditions, demonstrating its utility in promoting environmentally conscious synthetic methods.

Other analogues, such as indane-1,3-dione, are recognized as versatile building blocks for designing dyes and photoinitiators, often utilized in reactions like the Knoevenagel condensation. nih.gov The reactivity of these analogues underscores the synthetic potential of dicarboximide-containing scaffolds in catalyst-mediated transformations.

The table below summarizes the applications of various analogues of this compound.

| Analogue | Structural Class | Application | Reference |

| N-(o-Hydroxyphenyl)phthalimide | Aromatic Phthalimide | Catalyst for oxidation of sulfonamides | |

| Indane-1,3-dione | Fused Aromatic Dione | Versatile building block for dyes and photoinitiators via Knoevenagel reaction | nih.gov |

| N-substituted maleimides | Unsaturated Dicarboximide | Scaffolds for enzyme inhibitors | ucl.ac.be |

| 3,6-epoxy-hexahydrophthalimides | Bridged Hexahydrophthalimide | Intermediates for N-alkylation reactions to produce various functionalized compounds | tandfonline.com |

Advanced Analytical Methodologies in Hexahydro N Phenylphthalimide Research

Chromatographic Techniques for Purification and Analysis

Chromatography is a fundamental tool in the study of Hexahydro-N-phenylphthalimide, enabling the separation of complex mixtures based on the differential partitioning of components between a stationary and a mobile phase. wikipedia.orglibretexts.org

Column chromatography serves as an essential method for the purification and isolation of this compound derivatives from reaction mixtures. itwreagents.com This technique separates compounds based on their polarity, by passing a solution through a column packed with an adsorbent material, such as silica (B1680970) gel. itwreagents.comijariit.com The choice of the mobile phase, or eluent, is critical for achieving effective separation. itwreagents.com

In the synthesis of related N-substituted phthalimides, for instance, column chromatography has been successfully employed to isolate specific isomers and final products. A common adsorbent used is silica gel, with a mobile phase often consisting of a mixture of solvents like n-heptane and ethyl acetate (B1210297). scispace.com For example, a study reported the use of a light petroleum and ethyl acetate mixture (95:5) to isolate cycloadducts of N-phenylphthalimide. dcu.ie The fractions are collected and analyzed, often with the aid of Thin-Layer Chromatography, to identify those containing the pure desired compound. dcu.ie

Table 1: Examples of Solvent Systems in Column Chromatography for Phthalimide (B116566) Derivatives

| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Reference |

| 2-(2-Hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione | Silica Gel | n-heptane/EtOAc (5:1, v/v) | scispace.com |

| Benzo scispace.comdcu.ieimidazo[2,1-a]isoquinoline derivatives | Silica Gel | Light petroleum 40-60: ethyl acetate (95:5) | dcu.ie |

| General Phthalimide Derivatives | Silica Gel | Varied, dependent on polarity | itwreagents.comijariit.com |

This table is for illustrative purposes and specific conditions may vary based on the exact compound and experimental setup.

Thin-Layer Chromatography (TLC) is a rapid, sensitive, and cost-effective technique widely used to monitor the progress of reactions that synthesize or modify this compound. wikipedia.orglibretexts.org By spotting the reaction mixture onto a TLC plate coated with an adsorbent (commonly silica gel), chemists can quickly determine the presence of starting materials, intermediates, and products. umich.edu

The separation occurs as the mobile phase travels up the plate via capillary action, carrying the compounds at different rates depending on their polarity. wikipedia.org Colorless compounds are typically visualized under UV light. wikipedia.org A key parameter in TLC is the retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org This value is characteristic of a compound in a specific solvent system and helps in its identification. libretexts.org TLC is also invaluable for determining the optimal solvent system for subsequent purification by column chromatography. youtube.com

Table 2: Application of TLC in Phthalimide Synthesis

| Application | Description | Key Information Obtained | Reference |

| Reaction Monitoring | Spotting starting material, reaction mixture, and a co-spot of both. | Disappearance of starting material, appearance of product spots, estimation of reaction completion. | wikipedia.org |

| Purity Assessment | A single spot for a pure compound. Multiple spots indicate impurities. | Qualitative assessment of compound purity. | umich.edu |

| Solvent System Screening | Testing various solvent mixtures to achieve good separation. | Identification of an effective mobile phase for column chromatography. | youtube.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. wikipedia.org This hyphenated technique is instrumental in the analysis of this compound, providing detailed information on purity and enabling the identification of reaction intermediates. researchgate.net

LC separates the components of a mixture, which are then introduced into the mass spectrometer. thermofisher.com The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing highly specific molecular weight information. nih.gov This sensitivity and selectivity make LC-MS ideal for confirming the identity of synthesized compounds and detecting trace-level impurities that might not be visible by other methods. wikipedia.orgresearchgate.net It is particularly useful for analyzing complex biological and chemical samples. wikipedia.org

Purity Assessment Methods

Ensuring the high purity of this compound is critical for its application in further research and development. A combination of analytical methods is often employed to provide a comprehensive purity profile. High-purity halophthalic anhydrides, precursors to certain polyimides, are noted to be essential as even minor impurities can negatively impact polymer properties. google.com

Beyond the chromatographic techniques discussed, other methods contribute to purity verification. For instance, elemental analysis is used to determine if the elemental composition (carbon, hydrogen, nitrogen) of the synthesized compound matches the theoretical values. acs.org A close correlation, typically within ±0.4%, is considered evidence of high purity. acs.org Spectroscopic methods such as ¹H NMR are also used to confirm the structure and can reveal the presence of impurities. acs.org In some cases, a combination of TLC, ¹H NMR, and elemental analysis is used to confirm a purity of at least 95%. acs.org

Q & A

Q. How can researchers leverage this compound’s structural flexibility to develop novel photoactive materials?

- Methodological Answer : Functionalize the phenyl ring with π-conjugated groups (e.g., anthracene, perylene) to enhance light absorption. Characterize photophysical properties via UV-vis, fluorescence spectroscopy, and transient absorption studies. Collaborate with computational chemists to predict HOMO-LUMO gaps and optimize charge-transfer efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.